molecular formula C23H22ClN3O3S B492848 3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690962-35-7

3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B492848
CAS No.: 690962-35-7
M. Wt: 456g/mol
InChI Key: NKGLEJNSQDHTTD-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential pharmaceutical applications .

Properties

IUPAC Name

3-chloro-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-19-5-4-8-22(17-19)31(29,30)25-20-11-9-18(10-12-20)23(28)27-15-13-26(14-16-27)21-6-2-1-3-7-21/h1-12,17,25H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGLEJNSQDHTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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